molecular formula C10H9Cl2NOS B3250895 4-(3,4-Dichlorophenyl)thiomorpholin-3-one CAS No. 205683-35-8

4-(3,4-Dichlorophenyl)thiomorpholin-3-one

Cat. No.: B3250895
CAS No.: 205683-35-8
M. Wt: 262.15 g/mol
InChI Key: YBQSSCZRWJOSHD-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)thiomorpholin-3-one is a chemical compound with the molecular formula C10H9Cl2NOS and a molecular weight of 262.16 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a 3,4-dichlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)thiomorpholin-3-one typically involves the reaction of 3,4-dichloroaniline with thiomorpholine-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)thiomorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

4-(3,4-Dichlorophenyl)thiomorpholin-3-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)thiomorpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dichlorophenyl)thiomorpholin-3-one
  • 4-(3,4-Difluorophenyl)thiomorpholin-3-one
  • 4-(3,4-Dibromophenyl)thiomorpholin-3-one

Uniqueness

4-(3,4-Dichlorophenyl)thiomorpholin-3-one is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)thiomorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NOS/c11-8-2-1-7(5-9(8)12)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQSSCZRWJOSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(=O)N1C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701273340
Record name 4-(3,4-Dichlorophenyl)-3-thiomorpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205683-35-8
Record name 4-(3,4-Dichlorophenyl)-3-thiomorpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205683-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3,4-Dichlorophenyl)-3-thiomorpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701273340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere in a flame-dried flask, sodium hydride (72 mg, 1.79 mmol, 60% oil dispersion) was washed with hexanes and then treated with 6 mL of anhydrous DMF, and cooled to 0° C. Thiomorpholin-3-one (200 mg, 1.71 mmol) was added in one portion with stirring. After gas evolution had stopped (ca. 30 min), 4-iodo-1,2-dichlorobenzene (700 mg, 2.56 mmol) was added, followed after 5 minutes by copper (I) bromide (490 mg, 3.42 mmol). After heating at 75° C. overnight, the mixture was partitioned between ethyl acetate and 1N lithium chloride, filtered through diatomaceous earth and combined with additional ethyl acetate washes of the diatomaceous earth filter cake. The organic layers were washed with additional 1N lithium chloride, brine (saturated sodium chloride) and dried over calcium sulfate (CaSO4). Concentration in vacuo gave 363 mg of light brown oil which was flash chromatographed (30-50% ethyl acetate in hexanes) to give a white solid, 108 mg.
Quantity
72 mg
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
700 mg
Type
reactant
Reaction Step Three
Name
copper (I) bromide
Quantity
490 mg
Type
catalyst
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 3-necked 3 L round bottomed flask equipped with overhead stirrer, temperature probe, and nitrogen inlet was charged with 100 grams (0.387 mol) of 2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride and 1 L of 2B-ethanol. To the resulting suspension was charged 76 grams (1.35 mol, 3.5 equivalents) of potassium hydroxide. The addition resulted in a temperature increase to approximately 35° C. This suspension was stirred at room temperature for 15-20 minutes, then cooled to 5-10° C. and treated with a solution of 59.1 grams (0.425 mol, 1.1 equivalents) of bromoacetic acid in 152 mL of 2B-ethanol. After stirring at room temperature for approximately 3 hours, the reaction mixture was concentrated under vacuum to a volume of approximately 225 mL. To this suspension was added 864 mL (9.15 mol, 23.6 equivalents) of acetic anhydride with no external cooling which resulted in a temperature increase to approximately 100° C. The flask was fitted with a condenser and receiving flask, and heated to 105-110° C. at which point distillate began to be collected. With continued heating, the internal temperature rose to 115° C., the reaction flask was refitted with a reflux condenser and the reaction mixture held at reflux for 1 hour. After allowing to cool to room temperature, the reaction mixture was poured into a 3-necked 5 L round bottomed flask containing 1700 mL of water and 864 mL of methylene chloride and stirred for 10-20 minutes at 20-25° C. The layers were separated and the organic layer was washed with 1 L of water then treated with 2 L of 10% aqueous sodium hydroxide which brought the pH to 9-10. The layers were separated, the organic layer was dried over magnesium sulfate, and concentrated atmospherically to a volume of approximately 200 mL. Displacement of the methylene chloride by isopropyl ether was accomplished by continuing to charge isopropyl ether and concentrating until an internal temperature of 68° C. was attained. The solution was then cooled to room temperature. Solids began to precipitate at 45° C. The resulting slurry was stirred at room temperature for two hours. The solids were collected by filtration, washed with isopropyl ether and vacuum dried at 45-50° C. to yield 57.5 grams (56.7% yield) of the title compound as a white solid, mp 81-83° C. 1H NMR (CDCl3) δ7.44 (d, J=8.7 Hz, 1H), 7.38 (d, J=2.5 Hz, 1H), 7.13 (d, J=2.5 Hz, 1H), 3.93 (t, J=11.5 Hz, 2H), 3.43 (s, 2H), 3.01 (t, J=11.5 Hz, 2H). 13C NMR (CDCl3) δ168.10, 143.04, 134.201, 132.25, 132.09, 129.42, 126.83, 53.32, 31.81, 27.86. HRMS (FAB) calcd for C10H9Cl2NOS: 261.9860; found: 261.9839.
Name
2-(3,4-dichloro-phenylamino)-ethanethiol hydrochloride
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
2B-ethanol
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
59.1 g
Type
reactant
Reaction Step Three
[Compound]
Name
2B-ethanol
Quantity
152 mL
Type
solvent
Reaction Step Three
Quantity
864 mL
Type
reactant
Reaction Step Four
Yield
56.7%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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